RVX-2135 is a selective inhibitor of bromodomain and extraterminal domain proteins, particularly targeting Brd2, Brd3, Brd4, and BrdT. This compound has garnered attention in the field of cancer research due to its potential to modulate gene expression and inhibit the proliferation of cancer cells, especially in models of lymphoma driven by the Myc oncogene. It is characterized as an orally bioavailable small molecule that disrupts the interaction between bromodomain proteins and acetylated lysines on histones, thereby affecting transcriptional regulation.
The synthesis of RVX-2135 involves several key steps, primarily focusing on the construction of its core structure that allows for selective inhibition of bromodomain proteins. The compound is derived from a series of synthetic pathways that typically include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary or not disclosed in public literature but are critical for optimizing yield and purity.
RVX-2135 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with bromodomains.
The three-dimensional conformation of RVX-2135 allows it to effectively mimic acetylated lysines, thereby competing with natural substrates for binding to bromodomains .
RVX-2135 undergoes several important chemical interactions that contribute to its mechanism of action:
The primary mechanism through which RVX-2135 exerts its effects is by inhibiting bromodomain-containing proteins from binding to acetylated lysines on histones:
Relevant analyses such as melting point determination and spectral characterization (NMR, mass spectrometry) are essential for confirming the identity and purity of RVX-2135 during synthesis .
RVX-2135 has significant potential applications in scientific research and therapeutic development:
Epigenetic modifications—including DNA methylation, histone modifications, and non-coding RNA regulation—orchestrate gene expression without altering the DNA sequence itself. Aberrations in these mechanisms are hallmarks of cancer and inflammatory diseases. For example, global DNA hypomethylation coupled with localized promoter hypermethylation silences tumor suppressor genes in breast cancer and leukemia [2] [4]. Bromodomain-containing proteins act as "readers" of histone acetylation marks, recruiting transcriptional complexes to specific genomic loci. Dysregulation of these proteins, particularly those in the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, BRDT), drives oncogene expression (e.g., MYC, BCL2) and sustains malignant phenotypes [2] [3]. The BET protein BRD4 facilitates RNA polymerase II activation by releasing P-TEFb from inhibitory complexes, directly enabling transcription of proliferation genes [3].
BET proteins are evolutionarily conserved epigenetic interpreters with tandem bromodomains (BD1 and BD2) that bind acetylated lysine residues on histones H3 and H4. BRD4, the most extensively studied BET member, regulates super-enhancers governing oncogenes like MYC in lymphoma and breast cancer [3]. Non-BET bromodomains (e.g., in ATAD2, BAZ2A) also contribute to tumorigenesis; ATAD2 overexpression stabilizes MYC and correlates with poor prognosis in gastric and ovarian cancers [2]. The hydrophobic acetyl-lysine binding pocket of bromodomains presents a druggable site for small-molecule inhibition, disrupting pathogenic gene transcription [2] [3].
Small-molecule epigenetic inhibitors target "writer," "eraser," or "reader" proteins to reverse dysregulated gene expression. First-generation BET inhibitors (e.g., JQ1) demonstrated efficacy in hematologic malignancies but face limitations in solid tumors due to pharmacokinetic challenges and adaptive resistance [3] [7]. RVX-2135 exemplifies a next-generation inhibitor designed to enhance selectivity and oral bioavailability. Unlike DNA methyltransferase inhibitors (e.g., azacitidine) or histone deacetylase (HDAC) inhibitors (e.g., vorinostat), which induce genome-wide epigenetic changes, BET inhibitors like RVX-2135 target specific transcriptional networks [2] [4].
RVX-2135 (C₂₃H₂₉N₃O₄; MW 411.5 g/mol) is a novel, orally bioavailable small-molecule inhibitor classified as a BET bromodomain antagonist. Its structure features a dihydrobenzo[g]indazole core—a scaffold optimized for potency against BET proteins [1] [7]. RVX-2135 exhibits >98% purity (HPLC) and stability in DMSO at -80°C for 6 months. Pharmacologically, it belongs to the "epigenetic reader inhibitor" category, disrupting BRD2/3/4/T interactions with acetylated histones [1].
Table 1: RVX-2135 Pharmacological Profile
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₉N₃O₄ |
Molecular Weight | 411.5 g/mol |
Target Proteins | BRD2, BRD3, BRD4, BRDT |
IC₅₀ (BRD4) | 0.44 µM |
Solubility | 10 mM in DMSO |
Purity | >98% (HPLC) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7